molecular formula C17H15N3O3 B4421244 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4421244
M. Wt: 309.32 g/mol
InChI Key: LMSUAWRKEWWZPI-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Furan Groups: The furan-2-yl groups can be introduced via nucleophilic substitution or coupling reactions.

    Amination: The amino group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the furan rings, leading to the formation of furan-2-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core or the furan rings, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities and can be studied for its effects on biological systems.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Quinazolinone derivatives have been investigated for their anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Typically, quinazolinone derivatives interact with enzymes or receptors, modulating their activity. The furan rings may also play a role in binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol.

Uniqueness

What sets 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one apart is the combination of the quinazolinone core with two furan rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

7-(furan-2-yl)-2-(furan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15-8-11(16-4-2-6-23-16)7-14-13(15)10-19-17(20-14)18-9-12-3-1-5-22-12/h1-6,10-11H,7-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSUAWRKEWWZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

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